molecular formula C15H12N4S B2748976 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 872702-25-5

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2748976
CAS No.: 872702-25-5
M. Wt: 280.35
InChI Key: PKAZCFDDYTYMPW-UHFFFAOYSA-N
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Description

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with pyridin-4-yl and pyridin-3-ylmethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine can be achieved through several methods. One common approach involves the reaction of pyridazine derivatives with pyridine-based reagents under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of pyridazines under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce pyridazine derivatives with reduced functional groups. Substitution reactions can result in various substituted pyridazines with different functional groups.

Scientific Research Applications

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, it may interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-2-12(10-17-7-1)11-20-15-4-3-14(18-19-15)13-5-8-16-9-6-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAZCFDDYTYMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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